molecular formula C15H12N4O B5582608 N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE

N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE

Cat. No.: B5582608
M. Wt: 264.28 g/mol
InChI Key: WDUSXWHAKYSLCP-GIJQJNRQSA-N
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Description

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry

Preparation Methods

The synthesis of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 1H-indole-3-carbohydrazide and pyridine-3-carbaldehyde. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated and purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and indole rings, using reagents such as halogens or alkylating agents.

    Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex hydrazones.

Scientific Research Applications

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly as enzyme inhibitors and anticancer agents.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(19-18-9-11-4-3-7-16-8-11)13-10-17-14-6-2-1-5-12(13)14/h1-10,17H,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUSXWHAKYSLCP-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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